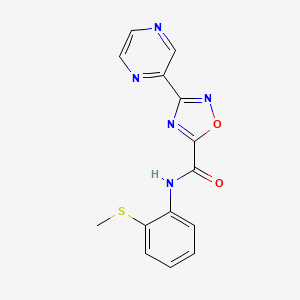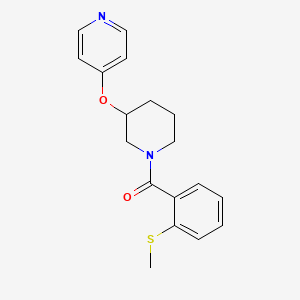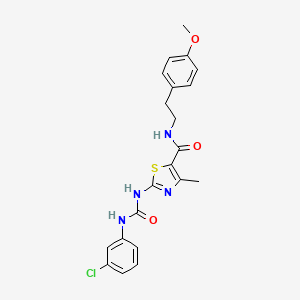
2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic chemical building blocks to the final complex molecule. Key steps might include the formation of thiazole rings, introduction of ureido and carboxamide functionalities, and the specific substitution patterns on the phenyl rings. The process requires precise control of reaction conditions, such as temperature, reaction time, and the use of specific catalysts or reagents, to achieve high purity and yield. Similar synthetic strategies have been employed in creating related compounds, highlighting the versatility and complexity of synthesizing such molecules (Orlova et al., 1987).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole core, substituted with ureido and carboxamide groups, providing a rich array of interactions. The presence of chlorophenyl and methoxyphenethyl groups contributes to the molecule's overall polarity, potential for hydrogen bonding, and its electronic distribution. Molecular modeling and crystallography studies can reveal detailed insights into the molecule's conformation, electronic structure, and potential binding interactions with biological targets. X-ray crystallography, in particular, can provide precise information on the arrangement of atoms within the molecule and its stereochemistry (Pokhodylo et al., 2020).
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and chemical exploration of thiazole derivatives, including compounds similar to the one , have been a significant area of research. Studies have investigated the synthesis routes and chemical reactions of various thiazole derivatives, highlighting their potential in creating novel compounds with potential biological activities (Albert & Taguchi, 1972). For example, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to novel antitumor agents, showcases the versatility of these compounds in drug synthesis (Stevens et al., 1984).
Biological Activities
- The antimicrobial and antitumor activities of novel thiazole derivatives have been a focus of many studies, indicating their significance in medical research. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Moreover, novel heterocyclic compounds derived from triazole and thiazole precursors have been evaluated for their lipase and α-glucosidase inhibition, indicating potential applications in treating metabolic disorders (Bekircan et al., 2015).
Molecular Modeling and Synthesis Techniques
- Molecular, electronic, nonlinear optical, and spectroscopic analyses of heterocyclic derivatives, including thiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates, have been conducted to understand their chemical properties and interactions at the molecular level. These studies contribute to the design of molecules with enhanced biological activities (Alkhaldi et al., 2020). The design, synthesis, and evaluation of new compounds doped with febuxostat for anti-TMV and antimicrobial activities also highlight the innovative approaches in synthesizing molecules with specific biological functions (Reddy et al., 2013).
Antipathogenic Activity
- The antipathogenic activity of thiourea derivatives, showcasing their potential in developing new antimicrobial agents with antibiofilm properties, demonstrates the critical role of these compounds in addressing microbial resistance and biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-8-17(29-2)9-7-14)30-21(24-13)26-20(28)25-16-5-3-4-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPZJJDVPFVUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2487270.png)
![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)
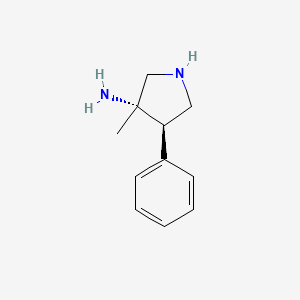
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
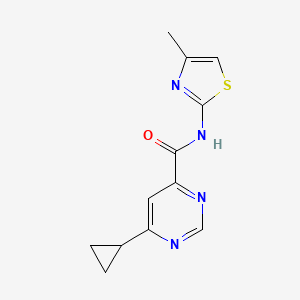
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)
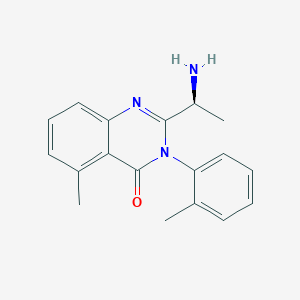
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)
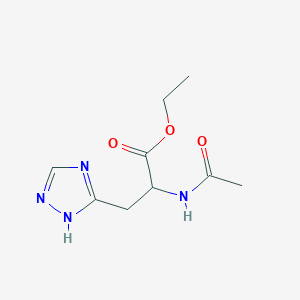
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2487289.png)
